

# Introduction: The Quinoline Scaffold and the Significance of 4-Bromo-8-methoxyquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-8-methoxyquinoline

Cat. No.: B035057

[Get Quote](#)

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone of medicinal chemistry.[1] This "privileged structure" is present in a wide array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antimicrobial, and antiparasitic effects.[1] [2] The versatility of the quinoline scaffold stems from its ability to serve as a robust framework for diverse chemical modifications, allowing for the fine-tuning of its biological and physicochemical properties.[3]

Within this important class of compounds, **4-Bromo-8-methoxyquinoline** (C<sub>10</sub>H<sub>8</sub>BrNO) emerges as a particularly valuable synthetic intermediate.[4][5] Its structure is characterized by a bromine atom at the 4-position and a methoxy group at the 8-position. This specific arrangement of functional groups imparts unique reactivity, making it a key building block for more complex molecules. The bromine atom serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions, while the methoxy group influences the electronic properties and can be a site for demethylation to reveal a chelating 8-hydroxyquinoline core.[4][6] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of **4-Bromo-8-methoxyquinoline**, with a focus on its role in the development of novel therapeutic and diagnostic agents.

## Physicochemical and Structural Properties

**4-Bromo-8-methoxyquinoline** is typically a pale yellow to brownish solid that is soluble in common organic solvents.[4] Its molecular structure has been confirmed by single-crystal X-ray

crystallography, revealing an essentially coplanar arrangement of its non-hydrogen atoms.[6] In the solid state, molecules are linked into one-dimensional chains through weak intermolecular C—H... $\pi$  interactions.[6]

Table 1: Physicochemical Properties of **4-Bromo-8-methoxyquinoline**

Property	Value	Reference
CAS Number	103028-31-5	[5]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	[7]
Molecular Weight	238.08 g/mol	[5]
Appearance	Pale yellow to brownish solid	[4]
SMILES	<chem>COc1cccc2c(Br)ccnc12</chem>	[4]
InChI Key	ZTCUNVSNCQDTQR-UHFFFAOYSA-N	[7]

## Synthesis and Characterization

The synthesis of 4-bromoquinoline derivatives is crucial for their application in medicinal chemistry. While traditional methods often rely on harsh reagents like phosphorus oxybromide (POBr<sub>3</sub>) with 4-hydroxyquinolines, which can be toxic and have limited substrate scope, modern approaches offer milder and more versatile alternatives.[8]

A notable method involves the cyclization of o-propargyl phenyl azide using brominating agents like trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr).[8] This approach provides a direct route to the 4-bromoquinoline core under mild conditions.

## Experimental Protocol: Synthesis of 4-Bromoquinoline Derivatives

This protocol is based on a general method for synthesizing 4-bromoquinoline derivatives from o-propargyl phenyl azide.[8]

Objective: To synthesize a 4-bromoquinoline derivative via cyclization of an o-propargyl phenyl azide precursor.

Materials:

- o-propargyl phenyl azide derivative
- Trimethylsilyl bromide (TMSBr) or Hydrobromic acid (HBr)
- Organic solvent (e.g., acetonitrile, nitromethane, or a halogenated hydrocarbon)
- Reaction vessel with magnetic stirrer and reflux condenser
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- **Dissolution:** In a clean, dry reaction vessel, dissolve the o-propargyl phenyl azide raw material in the chosen organic solvent at room temperature. Ensure complete dissolution with magnetic stirring.
- **Reagent Addition:** Slowly add TMSBr or HBr to the solution. A typical molar ratio of azide to brominating agent is 1:2.5 to 1:3.0.[\[8\]](#)
- **Reaction:** Heat the reaction mixture to a temperature between 40-60°C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 4-bromoquinoline derivative.

## Characterization

The identity and purity of **4-Bromo-8-methoxyquinoline** are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
- X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in a single crystal, providing definitive structural proof.[6] The crystal data for **4-Bromo-8-methoxyquinoline** has been reported as orthorhombic with cell dimensions  $a = 5.1615 \text{ \AA}$ ,  $b = 12.1337 \text{ \AA}$ , and  $c = 14.2436 \text{ \AA}$ . [6]

## Applications in Drug Discovery and Medical Imaging

**4-Bromo-8-methoxyquinoline**'s primary value lies in its role as a versatile precursor for compounds with significant biological activity.[4][6] The reactive bromine at the C-4 position is ideal for introducing new functionalities, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, to form C-C bonds.[9]

## Anticancer Drug Development

The quinoline scaffold is a well-established pharmacophore in oncology.[1] Derivatives have been shown to exert anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[1][10] The introduction of bromine atoms onto the quinoline ring often enhances antiproliferative activity.[11]

Derivatives of **4-Bromo-8-methoxyquinoline** can be synthesized to explore structure-activity relationships (SAR). For example, replacing the bromine with various anilino groups has led to the development of potent antiproliferative agents.[12] Studies on related 8-methoxyquinoline derivatives show that substitution at the quinoline ring is crucial for activity. For instance, in a series of 4-anilino-2-phenylquinolines, an 8-methoxy group was compared to an 8-hydroxy group, with the latter often proving more potent, suggesting that a hydrogen-bond-donating substituent is favorable.[12] Highly brominated quinolines have demonstrated significant inhibitory effects against cancer cell lines such as C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3] Some brominated 8-hydroxyquinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for DNA replication.[3]

Caption: Logical workflow for developing active agents from the quinoline core.

## Antimicrobial Agents

Quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are known for their potent antimicrobial properties.[13][14] This activity is often attributed to their ability to chelate essential metal ions, disrupting bacterial metal homeostasis.[14] While **4-Bromo-8-methoxyquinoline** itself is primarily a synthetic precursor, it can be readily converted to 4-substituted-8-hydroxyquinoline analogs. These derivatives are explored for their antibacterial and antibiofilm activities against various pathogens, including foodborne microorganisms and resistant strains like MRSA.[14][15]

## Medical Imaging

An important application of **4-Bromo-8-methoxyquinoline** is as a precursor for radiohalogenated imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[6] The bromo-substituent can be replaced with a radioisotope (e.g.,  $^{18}\text{F}$ ,  $^{123}\text{I}$ ). The resulting radiolabeled 8-hydroxyquinoline derivatives are being developed to image targets like amyloid plaques in Alzheimer's disease and matrix metalloproteinases in tumors.[6]

## Structure-Activity Relationship (SAR) of Brominated Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. Data from various studies on brominated and substituted quinolines provide valuable insights into their SAR.

#### Key Observations:

- **Importance of Substitution:** The parent 8-hydroxyquinoline scaffold often shows minimal activity, highlighting the necessity of substitutions to impart cytotoxicity.[\[11\]](#)
- **Effect of Bromination:** The introduction of one or more bromine atoms significantly enhances antiproliferative activity. Dibromo-derivatives are often more potent than their mono-bromo counterparts.[\[11\]](#)
- **Synergistic Effects:** Combining bromine with other electron-withdrawing groups, such as cyano (-CN) or nitro (-NO<sub>2</sub>), can lead to a synergistic increase in anticancer potency.[\[11\]](#)
- **Role of the 8-Position Substituent:** The group at the C-8 position is critical. Converting an 8-methoxy group to an 8-hydroxy group can enhance inhibitory potential, possibly due to the latter's ability to chelate metal ions or form key hydrogen bonds with biological targets.[\[3\]](#)[\[12\]](#)

Table 2: Anticancer Activity of Selected Substituted Quinolines

Compound	Substituents	Target Cell Line	IC <sub>50</sub> (µg/mL)	Reference
Compound 7	3,5,6,7-Tetrabromo-8-methoxy	C6	12.33	[3]
HeLa	14.54	[3]		
HT29	10.25	[3]		
Compound 11	5,7-Dibromo-3,6-dimethoxy-8-hydroxy	C6	9.60	[3]
HeLa	5.45	[3]		
HT29	8.24	[3]		
Compound 17	6,8-Dibromo-5-nitro	C6	>50	[3]
HeLa	>50	[3]		
HT29	24.50	[3]		

IC<sub>50</sub>: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that poly-bromination, especially in combination with a hydroxyl group at the C-8 position, leads to potent anticancer activity.[3]

Caption: A typical workflow for developing and evaluating novel quinoline derivatives.

## Conclusion

**4-Bromo-8-methoxyquinoline** is a high-value chemical intermediate with significant strategic importance in medicinal chemistry and materials science. Its defined structure and versatile reactivity, particularly at the C-4 bromine position, provide a reliable platform for the synthesis of diverse and complex molecular architectures. The extensive research into its derivatives has demonstrated their potential as potent anticancer and antimicrobial agents, as well as

precursors for advanced medical imaging probes. The clear structure-activity relationships emerging from studies on brominated quinolines continue to guide the rational design of new therapeutic candidates. As research progresses, **4-Bromo-8-methoxyquinoline** will undoubtedly remain a key building block in the quest for novel drugs and diagnostic tools to address pressing global health challenges.

## References

- Trikouti, E. L., et al. (n.d.). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline.
- (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
- Vasdev, N., et al. (n.d.). **4-Bromo-8-methoxyquinoline**. National Institutes of Health.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- (n.d.). **4-Bromo-8-methoxyquinoline**. CymitQuimica.
- (n.d.). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.
- Vasdev, N., et al. (2008). 4-Bromo-8-methoxy-quinoline. PubMed.
- (n.d.). 5-Bromo-8-methoxy-2-methylquinoline in Medicinal Chemistry. Benchchem.
- Ökten, S. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- (n.d.). **4-Bromo-8-methoxyquinoline**. Santa Cruz Biotechnology.
- Balasubramaniam, M., et al. (n.d.). Review on recent development of quinoline for anticancer activities. [Source not specified].
- (n.d.). A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
- (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
- (n.d.). **4-bromo-8-methoxyquinoline** (C<sub>10</sub>H<sub>8</sub>BrNO). PubChemLite.
- (n.d.). CAS 103028-31-5 | **4-Bromo-8-methoxyquinoline** | MFCD08063209. Hoffman Fine Chemicals.
- Szychowski, K. A., et al. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Kumar, V. (n.d.). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate.
- Kuo, C. C., et al. (n.d.). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed.
- (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.



- (n.d.). 4-Amino-3-bromo-8-methoxyquinoline. Apollo Scientific.
- (n.d.). **4-Bromo-8-methoxyquinoline**. Amerigo Scientific.
- Kumar, V. (2025). ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate.
- Dias, R., et al. (n.d.). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
- (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- Basak, P., et al. (n.d.). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)<sub>3</sub> to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-bromo-8-methoxyquinoline (C<sub>10</sub>H<sub>8</sub>BrNO) [pubchemlite.lcsb.uni.lu]
- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Quinoline Scaffold and the Significance of 4-Bromo-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035057#literature-review-of-4-bromo-8-methoxyquinoline-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)